molecular formula C12H13BFNO4 B1409314 (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704082-33-6

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1409314
M. Wt: 265.05 g/mol
InChI Key: ASBOLDUVESIHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, also known as 4-F-3-(4-OPC-PBA), is a boronic acid derivative that has been used in a variety of scientific research applications due to its unique properties. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study biochemical and physiological effects.

Scientific Research Applications

Optical Modulation and Sensor Applications

  • Optical Modulation in Carbon Nanotubes : Phenyl boronic acids (PBAs), like the one , can modulate the optical properties of carbon nanotubes. This modulation is useful for saccharide recognition, demonstrating a link between the molecular structure of PBAs and the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).

  • Fluorescence Quenching : Fluorophenyl boronic acid derivatives show interesting fluorescence quenching properties in alcohol environments. This study explores the relationship between molecular structure, solvent environment, and fluorescence behavior, indicating potential use in sensing applications (Geethanjali et al., 2015).

Chemical and Structural Properties

  • Chemical Synthesis and Structure : The synthesis and crystal structure of related amino-3-fluorophenyl boronic acid derivatives highlight their potential in constructing glucose sensing materials and other applications (Das et al., 2003).

  • Effect of Fluorine Substituents : The presence of fluorine atoms in phenylboronic compounds significantly influences their properties, including acidity, hydrolytic stability, and spectroscopic properties. This has implications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).

Biological and Medical Applications

  • Biomaterials and Diol Binding : Boronic acids are integral in biomaterials due to their ability to bind with biologically relevant diols. This binding property is essential in sensing, delivery, and materials chemistry (Brooks et al., 2018).

  • Recognition of Carbohydrates : Certain boronic acids can differentiate between carbohydrates by forming complexes that exhibit specific fluorescence properties. This property is utilized in carbohydrate sensing (Oesch & Luedtke, 2015).

properties

IUPAC Name

[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBOLDUVESIHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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